Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a sulfamoyl group substituted with a 3-fluoro-4-methylphenyl moiety and a 4-methylphenyl group at positions 3 and 4 of the thiophene ring, respectively. The methyl ester at position 2 enhances its stability and lipophilicity. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., herbicides, antimicrobial agents) highlight the importance of substituent variations in modulating activity .
Properties
IUPAC Name |
methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-12-4-7-14(8-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-15-9-6-13(2)17(21)10-15/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIFNXWNHKCPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural properties.
Mechanism of Action
The mechanism of action for Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are often determined through detailed biochemical studies and molecular docking simulations .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features are compared to analogs below:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Core Modifications : Unlike sulfonylurea herbicides (e.g., thifensulfuron-methyl), which incorporate triazine rings, the target compound retains a simpler thiophene scaffold, likely reducing agricultural toxicity and favoring pharmaceutical applications .
- Functional Group Additions: The methylthio and amino groups in ’s compound may increase nucleophilic reactivity, contrasting with the target compound’s sulfamoyl group, which is more stable under physiological conditions .
Biological Activity
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The incorporation of a sulfamoyl group enhances its therapeutic potential, making it a candidate for further investigation in various applications, particularly in cancer treatment and anti-inflammatory therapies.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the sulfamoyl group is crucial for enhancing interactions with biological targets involved in cancer progression. Several studies have reported that derivatives of thiophene-2-carboxylic acids show promising results against various cancer cell lines, including prostate cancer (PC-3) and others.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | PC-3 (Prostate Cancer) | TBD | |
| 4,5-diaryl thiophene derivatives | Various | < 10 | |
| Indazole derivatives | Colon Cancer | < 0.5 |
2. Anti-inflammatory Activity
The compound is also being investigated for potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit inflammatory pathways, possibly through modulation of cytokine production and inhibition of key enzymes involved in inflammation.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Cell Signaling Pathways : It could influence cell signaling pathways that are critical in cancer cell proliferation and survival.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound may share this property.
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiophene-based compounds:
- Synthesis and Evaluation : A study synthesized several thiophene derivatives and evaluated their antibacterial and anticancer activities. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiophene derivatives revealed that modifications to the thiophene ring and functional groups can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups improved anticancer potency .
Future Directions
The ongoing research into this compound suggests potential applications not only in oncology but also in treating inflammatory diseases. Further studies are warranted to elucidate its full pharmacological profile, optimize its structure for enhanced efficacy, and explore its mechanisms of action through advanced techniques such as molecular docking and in vivo models.
Q & A
Basic: What are the recommended synthetic routes for preparing Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate?
Answer:
The synthesis of this compound typically involves sequential functionalization of the thiophene core. Key steps include:
- Thiophene core formation : Cyclocondensation of α,β-unsaturated carbonyl precursors with sulfurizing agents (e.g., Lawesson’s reagent) to generate the thiophene backbone .
- Sulfamoylation : Introduction of the sulfamoyl group via reaction with 3-fluoro-4-methylbenzenesulfonamide under coupling conditions (e.g., using carbodiimide-based reagents) .
- Esterification : Methyl esterification of the carboxylic acid intermediate using methanol and acid catalysts (e.g., H₂SO₄) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .
Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding via sulfamoyl groups) .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound in enzyme inhibition studies?
Answer:
SAR studies require systematic modifications and biological assays:
- Functional Group Variation : Synthesize analogs with altered sulfamoyl substituents (e.g., replacing fluorine with chlorine) or ester groups (e.g., ethyl vs. methyl) to assess steric/electronic effects .
- Enzyme Assays : Test inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based kinetic assays. Compare IC₅₀ values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the sulfamoyl group and enzyme active sites .
Advanced: What experimental design strategies are recommended for assessing the environmental fate of this compound?
Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab Studies) :
- Phase 2 (Ecosystem Modeling) :
Advanced: How should researchers address contradictions in toxicological data for this compound?
Answer:
Resolve discrepancies via:
- Dose-Response Reevaluation : Conduct OECD Guideline 423 acute oral toxicity tests in rodents at varying doses (10–1000 mg/kg) to clarify LD₅₀ ranges .
- Metabolite Profiling : Identify toxic metabolites (e.g., free sulfonamides) using in vitro liver microsome assays coupled with LC-QTOF-MS .
- Species-Specific Sensitivity : Compare toxicity in zebrafish (Danio rerio) and mammalian cell lines (e.g., HepG2) to differentiate mechanisms .
Advanced: What strategies optimize the compound’s stability in long-term storage for pharmacological studies?
Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation/hydrolysis .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
